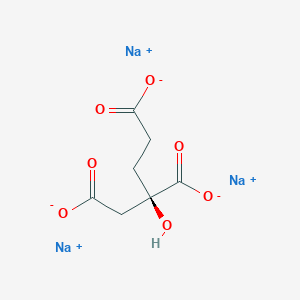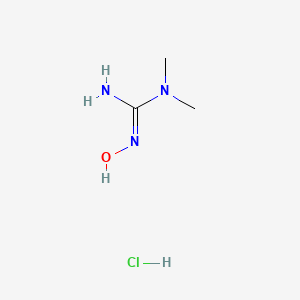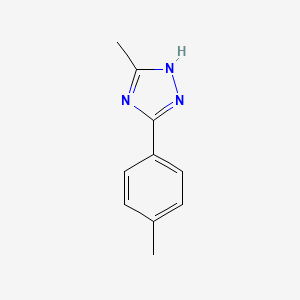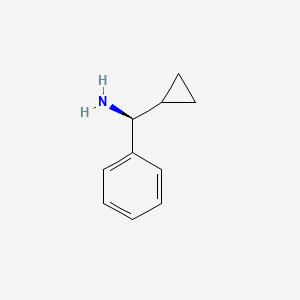
(4-(Isopropylamino)-2-(methylthio)pyrimidin-5-yl)methanol
Overview
Description
(4-(Isopropylamino)-2-(methylthio)pyrimidin-5-yl)methanol, also known as IMPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of (4-(Isopropylamino)-2-(methylthio)pyrimidin-5-yl)methanol is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in DNA synthesis and repair, leading to cell death in cancer cells. (4-(Isopropylamino)-2-(methylthio)pyrimidin-5-yl)methanol has also been shown to inhibit the activity of reverse transcriptase, an enzyme required for the replication of HIV.
Biochemical and Physiological Effects:
(4-(Isopropylamino)-2-(methylthio)pyrimidin-5-yl)methanol has been found to induce apoptosis (programmed cell death) in cancer cells, while having little to no effect on normal cells. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, (4-(Isopropylamino)-2-(methylthio)pyrimidin-5-yl)methanol has been found to have immunomodulatory effects, including the activation of natural killer cells and the inhibition of cytokine production.
Advantages and Limitations for Lab Experiments
One of the advantages of using (4-(Isopropylamino)-2-(methylthio)pyrimidin-5-yl)methanol in lab experiments is its relatively low toxicity towards normal cells. This allows for higher concentrations of (4-(Isopropylamino)-2-(methylthio)pyrimidin-5-yl)methanol to be used in experiments without causing significant harm to normal cells. However, one limitation of using (4-(Isopropylamino)-2-(methylthio)pyrimidin-5-yl)methanol is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several potential future directions for the use of (4-(Isopropylamino)-2-(methylthio)pyrimidin-5-yl)methanol in scientific research. One area of interest is the development of (4-(Isopropylamino)-2-(methylthio)pyrimidin-5-yl)methanol-based therapies for cancer and viral infections. Another area of research is the investigation of the immunomodulatory effects of (4-(Isopropylamino)-2-(methylthio)pyrimidin-5-yl)methanol and its potential use in immunotherapy. Additionally, further studies are needed to fully understand the mechanism of action of (4-(Isopropylamino)-2-(methylthio)pyrimidin-5-yl)methanol and its potential interactions with other drugs.
Scientific Research Applications
(4-(Isopropylamino)-2-(methylthio)pyrimidin-5-yl)methanol has been studied extensively for its potential therapeutic applications. It has been shown to exhibit antitumor activity against various cancer cell lines, including lung, breast, and colon cancer. (4-(Isopropylamino)-2-(methylthio)pyrimidin-5-yl)methanol has also been found to have antiviral activity against the hepatitis B virus and the human immunodeficiency virus (HIV).
properties
IUPAC Name |
[2-methylsulfanyl-4-(propan-2-ylamino)pyrimidin-5-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3OS/c1-6(2)11-8-7(5-13)4-10-9(12-8)14-3/h4,6,13H,5H2,1-3H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTSYZYODWFYEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=NC=C1CO)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Isopropylamino)-2-(methylthio)pyrimidin-5-yl)methanol | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2':5',2''-Terthiophene, 5,5''-bis[(5-butyl-2-thienyl)ethynyl]-](/img/structure/B3259563.png)
![Potassium 2-[(4-oxopent-2-en-2-yl)amino]acetate](/img/structure/B3259571.png)










